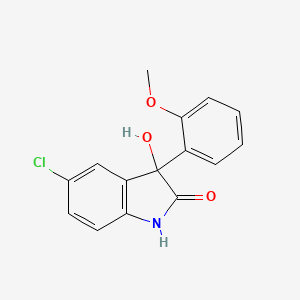
5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one
Cat. No. B6329063
Key on ui cas rn:
169040-40-8
M. Wt: 289.71 g/mol
InChI Key: MQWUODCBPPWSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07119086B2
Procedure details


This compound is prepared according to the procedure described in WO 95/18105. A solution of 2-methoxyphenylmagnesium bromide is prepared from 16 g of magnesium in 35 ml of ether and a solution of 124 g of 1-bromo-2-methoxybenzene in 175 ml of ether. This solution is added dropwise, under an argon atmosphere, to a mixture of 30 g of 5-chloro-1H-indole-2,3-dione in 250 ml of THF, cooled beforehand in an icebath, and the mixture is then left stirring and the temperature is allowed to return to RT. After stirring for 1 hour at RT, the reaction mixture is poured slowly into saturated NH4Cl solution and the THF is evaporated off under vacuum. The precipitate formed is filtered off by suction and washed with iso ether. 42 g of the expected product are obtained, and are used without further purification in the following step.








Name
Identifiers


|
REACTION_CXSMILES
|
[Mg:1].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])[C:15]2=[O:22].[NH4+].[Cl-].CC[O:27][CH2:28]C>C1COCC1>[CH3:28][O:27][C:12]1[CH:13]=[CH:14][CH:18]=[CH:19][C:20]=1[Mg:1][Br:2].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])[C:15]2([OH:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10] |f:3.4|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(C(NC2=CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is then left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at RT
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF is evaporated off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off by suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with iso ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC=C1)[Mg]Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C(C(NC2=CC1)=O)(C1=C(C=CC=C1)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
